Metkephamid - 66960-34-7

Metkephamid

Catalog Number: EVT-275790
CAS Number: 66960-34-7
Molecular Formula: C29H40N6O6S
Molecular Weight: 600.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metkephamid is discontinued (DEA controlled substance). It is a synthetic opioid pentapeptide and derivative of [Met]enkephalin. It behaves as a potent agonist of the δ- and μ-opioid receptors with roughly equipotent affinity, and also has similarly high affinity as well as subtype-selectivity for the κ3-opioid receptor.
Source and Classification

Metkephamid is derived from natural peptides but is synthesized to enhance its stability and bioactivity. It is categorized under synthetic opioids, which are designed to mimic the effects of naturally occurring endorphins and enkephalins. The compound's systematic name includes its chemical structure, which can be represented by its InChI and SMILES notations, indicating the specific arrangement of atoms within the molecule.

Synthesis Analysis

The synthesis of Metkephamid typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process involves several key steps:

  1. Amino Acid Coupling: The synthesis begins with the attachment of the first amino acid to a solid support resin. Subsequent amino acids are added sequentially through coupling reactions.
  2. Protection Groups: To prevent unwanted reactions, protecting groups are utilized on amino acid side chains during the synthesis process. Commonly used protecting groups include Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl).
  3. Deprotection: After each coupling step, the protecting groups are removed to allow for the next amino acid to be added.
  4. Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high degree of purity (>98%).
  5. Characterization: Final products are characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .
Molecular Structure Analysis

Metkephamid has a complex molecular structure characterized by a pentapeptide chain that includes specific amino acids arranged in a sequence that confers its biological activity. The molecular formula for Metkephamid acetate is C29H40N6O6SC_{29}H_{40}N_{6}O_{6}S, and its InChI Key is MCEMSMUXOSFTJG-KBUZRCILSA-N.

Structural Features

  • Peptide Backbone: The backbone consists of peptide bonds formed between amino acids.
  • Functional Groups: The presence of a methionine residue contributes to its activity, particularly at the δ-opioid receptor.
  • Stability Enhancements: Modifications at the N- and C-terminals improve resistance to enzymatic degradation, thereby prolonging its action in biological systems .
Chemical Reactions Analysis

Metkephamid participates in various chemical reactions that can affect its stability and activity:

  1. Oxidation: The methionine residue can undergo oxidation, leading to sulfoxide or sulfone formation.
  2. Reduction: Oxidative modifications can be reversed through reduction reactions, restoring the original methionine state.
  3. Substitution Reactions: Substitution can occur at various side chains, particularly involving phenylalanine and tyrosine residues, which may alter the compound's interaction with opioid receptors .
Mechanism of Action

The mechanism of action for Metkephamid involves binding to opioid receptors in the central nervous system:

  • Receptor Binding: Metkephamid binds primarily to δ-opioid receptors and also interacts with μ-opioid receptors.
  • Signal Transduction: Upon binding, it activates these receptors, leading to inhibition of neurotransmitter release.
  • Analgesic Effects: This action results in significant analgesic effects by modulating pain pathways and reducing pain perception.
  • Blood-Brain Barrier Penetration: Its structural modifications allow for effective penetration across the blood-brain barrier, enhancing its therapeutic efficacy .
Physical and Chemical Properties Analysis

Metkephamid exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 584.7 g/mol.
  • Solubility: Generally soluble in polar solvents such as water and methanol due to its peptide nature.
  • Stability: Enhanced stability against proteolytic degradation compared to natural enkephalins due to strategic modifications at terminal ends.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within standard ranges for similar peptides.

These properties are crucial for determining formulation strategies in pharmaceutical applications .

Applications

Metkephamid has diverse applications across various scientific fields:

  1. Pharmaceutical Research: Investigated for its analgesic properties as a potential alternative to traditional opioids.
  2. Biochemical Studies: Used as a model compound to study peptide synthesis techniques and modifications.
  3. Pain Management: Explored for use in clinical settings due to its efficacy in managing pain without some side effects associated with conventional opioids.
  4. Opioid Receptor Studies: Serves as a tool for understanding opioid receptor interactions and signaling pathways .
Introduction to Metkephamid as a Synthetic Opioid Peptide

Metkephamid (chemical name: L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N²-methyl-L-methioninamide) is a synthetic pentapeptide opioid analgesic derived from the endogenous peptide [Met]enkephalin. With the amino acid sequence Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH₂, it was designed to overcome the pharmacokinetic limitations of natural enkephalins while retaining potent opioid receptor activity. As a stable enkephalin analogue, metkephamid targets μ-, δ-, and κ-opioid receptors with high affinity and represents a significant milestone in peptide-based analgesic development [1] [2].

Historical Context of Enkephalin Analog Development

The discovery of endogenous enkephalins (Met-enkephalin and Leu-enkephalin) in 1975 revealed their role as natural ligands for opioid receptors. However, their therapeutic potential was limited by:

  • Extreme metabolic instability: In vivo half-life of <2 minutes due to rapid cleavage by aminopeptidases and enkephalinases [3].
  • Poor blood-brain barrier (BBB) penetration: Negligible central analgesia after systemic administration [4].

This spurred efforts to synthesize analogues with improved stability. Key developments included:

  • 1970s: First-generation analogues (e.g., [D-Ala²]-Met-enkephalin) introduced D-amino acids at position 2 to resist aminopeptidase degradation [5].
  • Early 1980s: Metkephamid (LY-127,623) was developed by Eli Lilly, incorporating multiple structural modifications: D-alanine at position 2, N-methyl-methionine at position 5, and C-terminal amidation [1] [9]. It reached Phase I clinical trials for postoperative pain but was discontinued despite promising analgesic efficacy [1] [2].

Table 1: Evolution of Key Enkephalin Analogues

CompoundSequenceKey ModificationsYear
Met-enkephalinTyr-Gly-Gly-Phe-MetNone (natural peptide)1975
[D-Ala²]-Met-enkephalinTyr-D-Ala-Gly-Phe-MetD-amino acid at position 21977
[D-Ala²]-Met-enkephalinamideTyr-D-Ala-Gly-Phe-Met-NH₂D-amino acid + C-terminal amidation1979
MetkephamidTyr-D-Ala-Gly-Phe-(N-Me)-Met-NH₂D-amino acid + N-methylation + amidation1981

Rationale for Structural Modifications in Peptide-Based Opioid Design

Metkephamid’s design addressed three critical bottlenecks in peptide drug development: enzymatic degradation, BBB permeability, and receptor selectivity. Each modification served a specific pharmacochemical purpose:

  • Tyr¹ Preservation:The N-terminal tyrosine is essential for opioid receptor engagement. Its free amine and phenolic hydroxyl group form hydrogen bonds with conserved residues in μ- and δ-opioid receptor binding pockets [5]. Modifying this residue abolished activity.

  • D-Ala² Substitution:Replacement of glycine with D-alanine conferred:

  • Resistance to aminopeptidase cleavage due to steric hindrance from the D-configuration [4].
  • Enhanced μ-receptor affinity (Ki = 1.8 nM) compared to Met-enkephalin (Ki = 18 nM) [1] [6].

  • Gly³ as a Conformational Spacer:Glycine’s flexibility allows the peptide backbone to adopt the bioactive conformation required for receptor interaction. Bulky residues here reduced potency [5].

  • Phe⁴ Retention:The aromatic side chain of phenylalanine is critical for hydrophobic interactions with δ-receptor subpockets. Its substitution diminished δ-selectivity [8].

  • N-Me-Met⁵-NH₂ Modifications:

  • N-methylation: Shielded the peptide bond from endopeptidases and increased lipophilicity (log P = -1.2 vs. -3.1 for Met-enkephalin) [6].
  • C-terminal amidation: Prevented carboxypeptidase degradation and improved receptor binding via charge neutralization [4] [9].

Table 2: Impact of Structural Modifications on Pharmacokinetic Properties

PropertyMet-enkephalinMetkephamidImprovement Factor
Plasma half-life<2 minutes~60 minutes30-fold [1]
Bioavailability<1%30–35%35-fold [1]
BBB permeability (Pᵉff)3.3 × 10⁻⁸ cm/s9.5 × 10⁻⁸ cm/s3-fold [4]
Proteolytic stabilityLowHighResists aminopeptidases, endopeptidases [3]

These modifications enabled metkephamid to achieve:

  • Extended half-life: 60 minutes vs. seconds for enkephalins [1].
  • BBB penetration: Rapid central distribution after intramuscular injection, producing analgesia within 15 minutes [2] [9].
  • Balanced receptor affinity:
  • μ-opioid receptor: Ki = 1.8 nM
  • δ-opioid receptor: Ki = 2.1 nM [6]This dual agonism contributed to its atypical side-effect profile (e.g., reduced respiratory depression) [1].

Permeability Mechanism Insights:

  • Caco-2 cell studies showed metkephamid’s absorption relies on paracellular transport (40-fold increase with EDTA). Its cationic charge (pI = 8.6) also enables P-glycoprotein-mediated efflux, reversed by verapamil [4].

Properties

CAS Number

66960-34-7

Product Name

Metkephamid

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-methylamino]-4-methylsulfanylbutanamide

Molecular Formula

C29H40N6O6S

Molecular Weight

600.7 g/mol

InChI

InChI=1S/C29H40N6O6S/c1-18(33-28(40)22(30)15-20-9-11-21(36)12-10-20)27(39)32-17-25(37)34-23(16-19-7-5-4-6-8-19)29(41)35(2)24(26(31)38)13-14-42-3/h4-12,18,22-24,36H,13-17,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)/t18-,22+,23+,24+/m1/s1

InChI Key

FWDIKROEWJOQIQ-JMBSJVKXSA-N

SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Solubility

Soluble in DMSO

Synonyms

2-Ala-2-N-Me-Met-enkephalinamide
enkephalinamide-Met, Ala(2)-N(2)-Me-
enkephalinamide-Met, alanyl(2)-N(2)-methyl-
LY 127623
LY-127623
Met-enkephalinamide, Ala(2)-N(2)-Me-
methionine-enkephalinamide, Ala(2)-N(2)-Me-
metkephamid
metkephamid monoacetate, (L-Tyr-D-Ala-Gly-L-Phe)-(L-Met)-isome

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.